Cas no 898789-96-3 (2',4'-Dichloro-3-(2-methylphenyl)propiophenone)

2',4'-Dichloro-3-(2-methylphenyl)propiophenone 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
- 2',4'-DICHLORO-3-(2-METHYLPHENYL)PROPIOPHENONE
- AKOS016020965
- 898789-96-3
- DTXSID20644041
- MFCD03843001
- 2',4'-Dichloro-3-(2-methylphenyl)propiophenone
-
- MDL: MFCD03843001
- インチ: InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
- InChIKey: SBHWLEXWTUYHIN-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 292.0421705g/mol
- どういたいしつりょう: 292.0421705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 17.1Ų
2',4'-Dichloro-3-(2-methylphenyl)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 205657-1g |
2',4'-dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782565-1g |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 98% | 1g |
¥20196.00 | 2024-04-26 | |
A2B Chem LLC | AH89222-5g |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 97% | 5g |
$2291.00 | 2024-04-19 | |
Fluorochem | 205657-5g |
2',4'-dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
TRC | D098295-250mg |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
TRC | D098295-500mg |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
A2B Chem LLC | AH89222-2g |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 97% | 2g |
$1169.00 | 2024-04-19 | |
A2B Chem LLC | AH89222-1g |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 97% | 1g |
$644.00 | 2024-04-19 | |
Fluorochem | 205657-2g |
2',4'-dichloro-3-(2-methylphenyl)propiophenone |
898789-96-3 | 97% | 2g |
£1013.00 | 2022-03-01 |
2',4'-Dichloro-3-(2-methylphenyl)propiophenone 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2',4'-Dichloro-3-(2-methylphenyl)propiophenoneに関する追加情報
Introduction to 2',4'-Dichloro-3-(2-methylphenyl)propiophenone (CAS No. 898789-96-3) in Modern Chemical Research
2',4'-Dichloro-3-(2-methylphenyl)propiophenone, identified by the chemical identifier CAS No. 898789-96-3, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic ketone derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and methyl substituents on the aromatic ring enhances its reactivity, enabling diverse functionalization pathways that are crucial for drug discovery and material science applications.
The compound's molecular structure, featuring a propiophenone core with chloro and methyl groups strategically positioned, contributes to its unique chemical properties. These properties include moderate solubility in organic solvents and a tendency to undergo nucleophilic substitution reactions, making it an excellent candidate for further derivatization. In recent years, researchers have leveraged this compound's reactivity to develop novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 2',4'-Dichloro-3-(2-methylphenyl)propiophenone is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The chloro and methyl substituents on 2',4'-Dichloro-3-(2-methylphenyl)propiophenone allow for precise modifications that can fine-tune the binding affinity to kinase active sites, thereby enhancing drug potency.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that slight modifications to its structure can significantly alter its biological activity. For instance, computational screening has identified derivatives of 2',4'-Dichloro-3-(2-methylphenyl)propiophenone that exhibit potent inhibitory effects on specific kinases while maintaining good selectivity over related enzymes. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
The pharmaceutical industry has also explored the use of 2',4'-Dichloro-3-(2-methylphenyl)propiophenone in the development of anti-inflammatory agents. Inflammatory processes are central to numerous diseases, including rheumatoid arthritis and atherosclerosis. By synthesizing analogs of this compound that target inflammatory pathways, researchers aim to develop treatments that modulate immune responses without systemic side effects. Preliminary studies have shown promising results, suggesting that derivatives of 2',4'-Dichloro-3-(2-methylphenyl)propiophenone could serve as lead compounds for novel anti-inflammatory drugs.
Another area where this compound has shown promise is in the synthesis of photoreactive molecules. The propiophenone moiety is known for its ability to undergo photochemical reactions, such as photocycloadditions and photoredox catalysis. These reactions are valuable tools in organic synthesis, allowing for the construction of complex molecular architectures under mild conditions. Researchers have utilized derivatives of 2',4'-Dichloro-3-(2-methylphenyl)propiophenone to develop new methodologies for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
The environmental impact of chemical synthesis is another consideration that has driven innovation in the use of 2',4'-Dichloro-3-(2-methylphenyl)propiophenone. Green chemistry principles emphasize the development of synthetic routes that minimize waste and hazardous byproducts. Researchers have adapted traditional methods to incorporate this compound into more sustainable processes, such as catalytic reactions that reduce reliance on stoichiometric reagents. These efforts align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, 2',4'-Dichloro-3-(2-methylphenyl)propiophenone (CAS No. 898789-96-3) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable diverse synthetic strategies, making it an indispensable tool for researchers seeking to develop novel bioactive molecules. As computational methods continue to advance, the potential applications of this compound are expected to expand further, driving innovation across multiple scientific disciplines.
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